tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate
Description
tert-Butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a trifluoromethoxy substituent at the (3S)-position. This compound is classified as a 5-membered heterocycle and is utilized in pharmaceutical and agrochemical research due to its stereochemical specificity and electron-withdrawing trifluoromethoxy group, which enhances metabolic stability .
Properties
Molecular Formula |
C10H16F3NO3 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
WVMFTUHMEJKBAC-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate typically involves:
- Construction of the pyrrolidine ring with the desired stereochemistry at C3.
- Introduction of the trifluoromethoxy group at the 3-position.
- Protection of the pyrrolidine nitrogen with a tert-butyl carbamate group (Boc protection).
The stereochemical control is crucial to obtain the (3S) enantiomer, often achieved by using chiral starting materials or enantioselective catalytic methods.
Detailed Preparation Methods
Starting Materials and Intermediates
- Chiral Pyrrolidine Precursors: The synthesis often begins with chiral pyrrolidine-3-carboxylic acid derivatives or their esters, which can be prepared via enantioselective hydrogenation or asymmetric synthesis methods.
- Trifluoromethoxy Source: Introduction of the trifluoromethoxy group is commonly achieved using electrophilic trifluoromethoxylation reagents or via nucleophilic substitution on suitable precursors bearing leaving groups at the 3-position.
Synthetic Routes
Route A: Enantioselective Hydrogenation and Functionalization
Preparation of Pyrrolidine-3-carboxylic Acid Derivative:
Starting from a suitable unsaturated precursor, an enantioselective hydrogenation catalyzed by chiral catalysts yields the (3S)-pyrrolidine-3-carboxylic acid or ester with high enantiomeric purity.Protection of Nitrogen:
The pyrrolidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate.Introduction of Trifluoromethoxy Group:
The 3-position is functionalized by displacement of a leaving group (e.g., halogen or hydroxyl) with trifluoromethoxide anion or via electrophilic trifluoromethoxylation reagents, maintaining stereochemical integrity.
Route B: Multi-step Organic Synthesis from Chiral Building Blocks
Starting from Chiral Pyrrolidine Derivatives:
Use of commercially available or synthesized chiral pyrrolidine intermediates with protected nitrogen.Installation of Trifluoromethoxy Group:
Through nucleophilic substitution or radical trifluoromethoxylation reactions, the trifluoromethoxy group is introduced at the 3-position.Purification and Characterization:
The final compound is purified by chromatographic techniques and characterized by NMR, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.
Reaction Conditions and Reagents
Research Findings and Optimization
- Enantioselectivity: The use of chiral catalysts in hydrogenation steps provides high stereochemical purity, essential for biological activity.
- Yield and Purity: Optimized reaction conditions for Boc protection and trifluoromethoxylation yield the target compound in good overall yield (>70%) with high purity (>95% by HPLC).
- Scalability: The synthetic routes are amenable to scale-up, with continuous flow techniques suggested for industrial production to improve efficiency and reproducibility.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Enantioselective hydrogenation + Boc protection + trifluoromethoxylation | Chiral hydrogenation → Boc protection → trifluoromethoxylation | High stereoselectivity, well-established | Requires chiral catalysts, sensitive reagents |
| Multi-step synthesis from chiral intermediates | Use of chiral pyrrolidine intermediates → functional group transformations | Flexibility in starting materials | Multi-step, potential for lower overall yield |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethoxy group (-OCF₃) adjacent to the pyrrolidine nitrogen enhances electrophilicity at the β-carbon, facilitating nucleophilic substitution. Common reagents and outcomes include:
Hydrolysis Reactions
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or salts:
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging its trifluoromethoxy group for electronic modulation:
Reductive Functionalization
Hydrogenation and borane-mediated reductions modify the pyrrolidine scaffold:
Oxidative Transformations
Controlled oxidation targets specific sites on the pyrrolidine ring:
Key Mechanistic Insights
-
Steric Effects : The tert-butyl group impedes backside attack in SN2 reactions, favoring frontside pathways .
-
Electronic Effects : The electron-withdrawing trifluoromethoxy group stabilizes transition states in cross-couplings, improving reaction rates.
For synthetic workflows, dichloromethane and dimethylformamide are preferred solvents due to their compatibility with both polar and nonpolar intermediates .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate is being explored for its potential therapeutic applications. The trifluoromethoxy group enhances the compound's biological activity, making it a candidate for drug development targeting various diseases.
Case Study :
Research indicates that derivatives of pyrrolidine compounds exhibit significant activity against certain cancer cell lines. The incorporation of the trifluoromethoxy group in this compound may enhance its efficacy and selectivity in targeting specific receptors involved in cancer progression .
Synthetic Intermediate
This compound serves as an important building block in organic synthesis. Its structure allows for further functionalization, making it useful in the synthesis of more complex molecules.
Applications :
- Synthesis of Bioactive Molecules : Used in the preparation of compounds with potential pharmaceutical applications.
- Material Science : Investigated for its role in developing novel materials with specific properties, such as improved thermal stability or solubility .
Agricultural Chemistry
The unique properties of this compound have led to its exploration in agricultural applications, particularly as a potential pesticide or herbicide.
Research Findings :
Studies have shown that compounds with trifluoromethoxy groups can exhibit enhanced activity against pests while maintaining lower toxicity to non-target organisms .
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development targeting cancer and other diseases | Enhanced biological activity |
| Synthetic Chemistry | Building block for complex organic molecules | Versatile functionalization options |
| Agricultural Chemistry | Potential use as pesticides/herbicides | Increased effectiveness with reduced toxicity |
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group and the pyrrolidine ring play crucial roles in its activity, influencing its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects
- Trifluoromethoxy Group (Target Compound): The trifluoromethoxy group (–OCF₃) is strongly electron-withdrawing, reducing electron density on the pyrrolidine ring and enhancing resistance to oxidative degradation. Sulfanyl Group: tert-Butyl (3S)-3-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate () contains a sulfur atom, which introduces nucleophilic reactivity and susceptibility to oxidation, unlike the stable –OCF₃ group . Amino Group: tert-Butyl (3S)-3-[(3-amino-2-pyridyl)amino]pyrrolidine-1-carboxylate () features an aromatic amine, enabling conjugation and coordination chemistry, which are absent in the target compound .
Stereochemical Considerations
The (3S) configuration is critical for enantioselective interactions in drug design. For example:
- Stereoisomer Analog : tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate () demonstrates how stereochemistry (R vs. S) and additional substituents (hydroxy, methyl) alter steric and electronic profiles, impacting binding affinity .
Physical and Chemical Properties
Biological Activity
Tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate is a synthetic compound notable for its unique structure, which includes a pyrrolidine ring with a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and biochemical research.
- Molecular Formula : C10H16F3N2O2
- Molecular Weight : 254.25 g/mol
- Boiling Point : Approximately 262.8 °C
- Density : 1.224 g/cm³
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
- Enzyme Inhibition : The compound acts as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be crucial for therapeutic applications in various diseases.
- Antidepressant Effects : Preliminary studies suggest that it may have antidepressant properties, making it a candidate for further pharmacological exploration.
- Antimicrobial Activity : Some studies have indicated that this compound may possess antimicrobial properties, although further research is needed to confirm these findings.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethoxy group significantly enhances the lipophilicity of the compound, allowing for better penetration through biological membranes. This structural feature is believed to contribute to its increased efficacy compared to other similar compounds.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds with structural similarities and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | Contains a fluorine instead of trifluoromethoxy | Potentially different biological activity due to less steric hindrance |
| Tert-butyl 3-amino-4-(difluoromethyl)pyrrolidine-1-carboxylate | Has a difluoromethyl group | May exhibit varied pharmacokinetic properties |
| Tert-butyl 3-amino-piperidine derivatives | Different ring structure (piperidine) | Offers different interaction profiles with biological targets |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antidepressant Effects : A preliminary study demonstrated that this compound exhibited significant antidepressant-like effects in animal models, suggesting its potential as a new class of antidepressants .
- Enzyme Interaction Studies : Interaction studies revealed that the compound binds effectively to specific enzyme targets, indicating its potential role in modulating metabolic pathways .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected pyrrolidine derivatives are often prepared using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Key intermediates, such as brominated analogs (e.g., tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate), are synthesized via stereoselective bromination (yield: ~42–69%) and characterized by [^1H/[^13C/[^31P NMR and HRMS . Reaction temperature, choice of base (e.g., DMAP), and solvent polarity critically affect enantiomeric purity and yield.
Q. Which analytical techniques are most reliable for characterizing this compound’s stereochemistry and functional groups?
- NMR Spectroscopy : [^1H and [^13C NMR confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and trifluoromethoxy moiety (δ ~55–60 ppm for CF₃O). Stereochemical integrity is verified via NOESY or coupling constants in chiral derivatives .
- Mass Spectrometry : HRMS (ESI+) provides precise molecular ion detection (e.g., [M+H]+ for C₁₁H₁₈F₃NO₃: calculated 294.1221) .
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB and polar mobile phases (e.g., hexane/isopropanol) .
Q. How can researchers assess the compound’s purity, and what are common impurities in its synthesis?
- HPLC/GC-MS : Quantifies residual solvents (e.g., dichloromethane) and byproducts like deprotected pyrrolidine or unreacted trifluoromethoxy precursors .
- Elemental Analysis : Validates C/H/N/F content (±0.3% deviation) .
- Common impurities include diastereomers (from incomplete stereocontrol) and tert-butyl cleavage products (e.g., pyrrolidine-1-carboxylic acid) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- DFT Calculations : Model transition states for SN2 reactions (e.g., bromination at C3) using Gaussian09 with B3LYP/6-31G(d). Activation energies correlate with experimental yields .
- Molecular Dynamics : Simulate solvation effects in dichloromethane or THF to optimize reaction kinetics .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the trifluoromethoxy group’s electronegativity .
Q. How do stereochemical inversions or racemization occur during functionalization, and how can they be mitigated?
- Racemization risks arise during bromination or oxidation due to planar intermediates. For example, tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate may epimerize at C3 under acidic conditions .
- Mitigation : Use low temperatures (0–5°C), non-polar solvents (e.g., hexane), and chiral auxiliaries to stabilize transition states .
Q. What methodologies resolve discrepancies in reported spectroscopic data for this compound?
- Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to distinguish overlapping signals (e.g., pyrrolidine CH₂ vs. tert-butyl CH₃) .
- Compare experimental [^19F NMR shifts (δ −58 to −62 ppm for CF₃O) with literature values for analogous trifluoromethoxy-pyrrolidines .
- Address contradictions (e.g., conflicting melting points) via DSC analysis and single-crystal XRD .
Q. How is this compound utilized as a building block in drug discovery, particularly for fluorinated pharmacophores?
- The trifluoromethoxy group enhances metabolic stability and lipophilicity. Examples include:
- Protease Inhibitors : The pyrrolidine scaffold mimics transition states in enzymatic cleavage .
- Kinase Inhibitors : Fluorine atoms engage in halogen bonding with ATP-binding pockets .
Q. What protocols optimize the compound’s stability under varying storage conditions?
- Storage : −20°C under argon in amber vials to prevent light-induced degradation.
- Stability Studies : Monitor via accelerated aging (40°C/75% RH for 6 months) with LC-MS to detect hydrolysis products (e.g., free pyrrolidine) .
- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life in aqueous buffers .
Methodological Tables
Table 1. Key Synthetic Intermediates and Yields
| Intermediate | Reaction Conditions | Yield | Characterization Techniques | Ref. |
|---|---|---|---|---|
| (3S)-3-Bromomethyl derivative | HBr/AcOH, 0°C, 12 h | 42% | [^1H/[^13C NMR, HRMS | [8] |
| Trifluoromethoxy precursor | AgOTf, CF₃O⁻, DMF, 50°C | 58% | [^19F NMR, Chiral HPLC | [13] |
Table 2. Computational Parameters for Reactivity Prediction
| Parameter | Value/Method | Application |
|---|---|---|
| Activation Energy (ΔG‡) | 24.3 kcal/mol (B3LYP/6-31G(d)) | SN2 Bromination |
| Solvation Free Energy | −5.8 kcal/mol (SMD/CH₂Cl₂) | Reaction Solvent Optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
